molecular formula C8H7ClO B044031 o-Toluoyl chloride CAS No. 933-88-0

o-Toluoyl chloride

Cat. No.: B044031
CAS No.: 933-88-0
M. Wt: 154.59 g/mol
InChI Key: GPZXFICWCMCQPF-UHFFFAOYSA-N
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Description

6-Bromo-2-oxindole is a halogenated derivative of oxindole, a significant heterocyclic compound. It is known for its biological activity and has been isolated from marine organisms such as the sea squirt (D. skoogi) . The compound has a molecular formula of C8H6BrNO and a molecular weight of 212.04 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 6-Bromo-2-oxindole involves starting with 2,5-dibromonitrobenzene. The process includes several steps such as nucleophilic attack, acid hydrolysis, decarboxylation, reesterification, radical reduction, and ring closure . The reaction conditions typically involve the use of dimethyl sulfoxide (DMSO) under a nitrogen atmosphere, with zinc powder added to facilitate the reduction .

Industrial Production Methods: While specific industrial production methods for 6-Bromo-2-oxindole are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-2-oxindole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major product of these reactions is 6-Bromo-2-oxindole itself, which can further react to form derivatives such as 6,6’-dibromoisoindigo .

Scientific Research Applications

Comparison with Similar Compounds

Uniqueness: 6-Bromo-2-oxindole is unique due to its specific halogenation, which imparts distinct chemical reactivity and biological activity. Its ability to act as a precursor for various biologically active compounds and its cytotoxic effects on cancer cells make it particularly valuable in research and potential therapeutic applications .

Properties

IUPAC Name

2-methylbenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO/c1-6-4-2-3-5-7(6)8(9)10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPZXFICWCMCQPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1061314
Record name Benzoyl chloride, 2-methyl-
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Molecular Weight

154.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933-88-0, 37808-28-9
Record name 2-Methylbenzoyl chloride
Source CAS Common Chemistry
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Record name 2-Methylbenzoyl chloride
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Record name Methylbenzoyl chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoyl chloride, 2-methyl-
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Record name Benzoyl chloride, 2-methyl-
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Record name o-toluoyl chloride
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Record name Methylbenzoyl chloride
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Record name 2-METHYLBENZOYL CHLORIDE
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Synthesis routes and methods I

Procedure details

Meanwhile, the 2-methylbenzoyl chloride acylating agent was prepared by suspending 4.750 g (42.2 mmol) of o-toluic acid in 100 ml benzene. To this solution was added 2.0 equiv. (7.37 ml) of oxalyl chloride, dropwise via a pressure-equalizing dropping funnel at 0° C. DMF (2-3 drops) was added to the reaction mixture catalytically and the ice bath was removed. The progress of the reaction was monitored via infrared spectroscopy. The solvent was removed by rotary vacuum evaporation and the residual oil was pumped down under high vacuum overnight.
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
7.37 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

81.4 g (0.6 mol) of p-toluic acid and 892 g of monochlorobenzene are introduced into the reactor and 582 g (5.9 mol) of phosgene are then added. The set pressure is adjusted to 11.2 bar relative and the reaction medium is heated. The reaction is complete after 3 hours. Analysis of the final reaction medium is carried out by gas chromatography. The level of residual acid is 0.3 mol % and the level of toluoyl chloride obtained is 99.7 mol %.
Quantity
81.4 g
Type
reactant
Reaction Step One
Quantity
582 g
Type
reactant
Reaction Step One
Quantity
892 g
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 2-methylbenzoic acid (10 g, 1.00 equiv) in thionyl chloride (50 mL) was refluxed overnight at 80° C. in an oil bath. The reaction mixture was concentrated under vacuum to afford 2-methylbenzoyl chloride (crude) as a colorless oil.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a stirred mixture of methylbenzoic acid (I-1) (0.41 mol, 1 eq) and DMF (0.5 mL) in DCM (500 mL) at RT, oxalyl chloride (0.45 mol, 1.1 eq) is added slowly over 5 min. The resulting mixture is stirred at RT for 2 h and then concentrated in vacuo to afford the product, methylbenzoyl chloride. The product is used directly in the next step.
Quantity
0.41 mol
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0.45 mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Part A. A 2-L, three-necked, round-bottomed flask equipped with an addition funnel, reflux condenser, and a nitrogen sweep to an HCl gas scrubber was charged with 2-methylbenzoic acid (503 g, 3.69 mol). The apparatus was cooled in an ice bath, and thionyl chloride (750 mL, 10.3 mol) was added over a period of 15 minutes. After complete addition, the ice bath was removed and the reaction mixture was warmed to about 45° in order to completely dissolve the 2-methylbenzoic acid. The reaction mixture was then allowed to gradually cool with stirring to room temperature overnight. The excess thionyl chloride and the HCl and SO2 reaction side-products were removed by vacuum distillation to afford 2-methylbenzoyl chloride as an oil, which was used without further purification. This material was transferred immediately into an addition funnel and added with mechanical stirring in 30-50 mL portions over a period of one hour to a commercial 40% dimethylamine solution (1500 mL, 13.35 mmol) which was maintained below 25° by periodic cooling with a dry ice-acetone bath. After complete addition the reaction mixture was stirred at room temperature for 1.5 hours. The reaction mixture was extracted with ether, and the combined organic extracts were washed with water, dried, and concentrated. The resulting oil was distilled under vacuum to afford N,N,2-trimethylbenzamide (409 g, 2.49 mol, 68% yield) as an oil: bp 88° (0.4 torr); IR(neat) 1650 cm-1 ; 1H NMR(CDCl3) δ 7.07-7.30 (m,4H), 3.11(s,3H), 2.81(s,3H), 2.27(s,3H). Anal. Calcd for C10H13NO: C,73.59; H,8.03; N,8.58. Found: C,73.66; H,8.18; N,8.42.
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
503 g
Type
reactant
Reaction Step Two
Quantity
750 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How is o-toluoyl chloride utilized in the synthesis of chiral compounds?

A: this compound plays a crucial role as a derivatizing agent in the synthesis of chiral compounds. Specifically, it reacts with L-tartaric acid to produce L-(-)-di(o-toluoyl)tartaric acid, a valuable chiral resolving agent. [, ] This acid is often employed to separate enantiomers of chiral amines and other racemic mixtures. The reaction involves esterification of L-tartaric acid with this compound, followed by hydrolysis of the resulting anhydride intermediate. [, ]

Q2: What are the optimal reaction conditions for synthesizing L-(-)-di(o-toluoyl)tartaric acid using this compound?

A: Research indicates that the yield of L-(-)-di(o-toluoyl)tartaric acid is maximized under specific reaction conditions. [] A molar ratio of 1.0:2.4 for L-tartaric acid to this compound, respectively, along with a reflux reaction time of 3 hours for the esterification step are recommended. [] Subsequent hydrolysis of the anhydride intermediate is best achieved within 2 hours. [] These optimized conditions contribute to a total yield of 88.2% for the desired product. []

Q3: Beyond L-(-)-di(o-toluoyl)tartaric acid, are there other applications of this compound in organic synthesis?

A: Yes, this compound acts as a versatile building block in the synthesis of polycyclic aromatic hydrocarbons (PAHs). [] For instance, it participates in Friedel-Crafts acylation reactions with substrates like chrysene, leading to the formation of 2:3-benzopicene. [] This demonstrates the ability of this compound to introduce an aryl ketone group into aromatic systems, facilitating the construction of complex PAH structures.

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